molecular formula C25H28N2O4 B11107789 (2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone

(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B11107789
M. Wt: 420.5 g/mol
InChI Key: HVCRORDSBXJHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxy-naphthyl group and a dimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Methoxy-Naphthyl Group: The piperazine intermediate is then reacted with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the methoxy-naphthyl substituted piperazine.

    Attachment of Dimethoxyphenyl Group: The final step involves the reaction of the methoxy-naphthyl substituted piperazine with 2,6-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Preliminary research indicates it may have activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethoxyphenyl)(4-methoxy-1-piperidinyl)methanone
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, (2,6-DIMETHOXYPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE is unique due to its combination of a piperazine ring with methoxy-naphthyl and dimethoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H28N2O4/c1-29-21-12-11-18-7-4-5-8-19(18)20(21)17-26-13-15-27(16-14-26)25(28)24-22(30-2)9-6-10-23(24)31-3/h4-12H,13-17H2,1-3H3

InChI Key

HVCRORDSBXJHLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.